1-Chloro-4-{[(1S)-1-phenylethyl]sulfanyl}benzene
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Overview
Description
1-Chloro-4-{[(1S)-1-phenylethyl]sulfanyl}benzene is a chemical compound with a unique structure that combines a chlorinated benzene ring with a sulfanyl group attached to a phenylethyl moiety.
Preparation Methods
The synthesis of 1-Chloro-4-{[(1S)-1-phenylethyl]sulfanyl}benzene typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 1-chlorobenzene with a thiol derivative under specific conditions to introduce the sulfanyl group. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Chloro-4-{[(1S)-1-phenylethyl]sulfanyl}benzene undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfanyl group to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atom or modify the sulfanyl group using reducing agents such as lithium aluminum hydride.
Common reagents and conditions for these reactions include solvents like ethanol or dichloromethane and catalysts such as palladium or copper complexes. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Chloro-4-{[(1S)-1-phenylethyl]sulfanyl}benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of 1-Chloro-4-{[(1S)-1-phenylethyl]sulfanyl}benzene involves its interaction with molecular targets through its sulfanyl and chlorinated benzene moieties. These interactions can lead to the inhibition or activation of specific enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological target involved .
Comparison with Similar Compounds
1-Chloro-4-{[(1S)-1-phenylethyl]sulfanyl}benzene can be compared with similar compounds such as:
1-Chloro-4-ethynylbenzene: This compound has an ethynyl group instead of a sulfanyl group, leading to different reactivity and applications.
1-Chloro-4-{[(1S)-1-phenylethyl]oxy}benzene:
1-Chloro-4-{[(1S)-1-phenylethyl]amino}benzene: The amino group introduces different biological activities and synthetic applications.
Properties
CAS No. |
820961-87-3 |
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Molecular Formula |
C14H13ClS |
Molecular Weight |
248.8 g/mol |
IUPAC Name |
1-chloro-4-[(1S)-1-phenylethyl]sulfanylbenzene |
InChI |
InChI=1S/C14H13ClS/c1-11(12-5-3-2-4-6-12)16-14-9-7-13(15)8-10-14/h2-11H,1H3/t11-/m0/s1 |
InChI Key |
OGXVJNQDFSWBJS-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)SC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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